N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a chromenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can be achieved through a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of Phenylethyl Intermediate: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Coupling with Chromenyl Ether: The final step involves the coupling of the benzimidazole-phenylethyl intermediate with 4-methyl-2-oxo-2H-chromen-7-yl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is being studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its complex structure and multiple functional groups.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C27H23N3O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C27H23N3O4/c1-17-13-26(32)34-24-15-19(11-12-20(17)24)33-16-25(31)28-23(14-18-7-3-2-4-8-18)27-29-21-9-5-6-10-22(21)30-27/h2-13,15,23H,14,16H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
MEWNZYKHMHDDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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